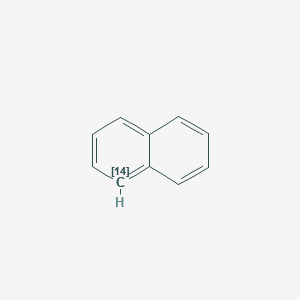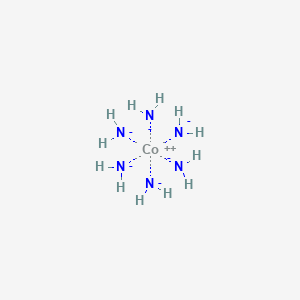
hexaamminecobalt(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaamminecobalt(II) is a coordination complex of cobalt(II) ion with six ammonia molecules. It is a well-known compound in the field of coordination chemistry due to its unique properties and applications. Hexaamminecobalt(II) is a highly stable compound and is used in various fields of research, including biochemistry, pharmacology, and materials science.
Aplicaciones Científicas De Investigación
Hexaamminecobalt(II) has a wide range of applications in scientific research. It is used as a catalyst in various organic reactions, such as the reduction of aldehydes and ketones. It is also used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In the field of biochemistry, hexaamminecobalt(II) is used as a model compound for studying metalloenzymes and metalloproteins. It is also used in the study of DNA and RNA structure and function.
Mecanismo De Acción
The mechanism of action of hexaamminecobalt(II) is not fully understood. However, it is known that it can bind to various biological molecules, such as proteins, nucleic acids, and enzymes. It can also interact with cell membranes and affect their permeability. Hexaamminecobalt(II) has been shown to have antioxidant properties and can scavenge free radicals in vitro.
Efectos Bioquímicos Y Fisiológicos
Hexaamminecobalt(II) has been shown to have various biochemical and physiological effects. It can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It can also affect the function of ion channels and receptors in the nervous system. In addition, hexaamminecobalt(II) has been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using hexaamminecobalt(II) in lab experiments is its stability and solubility in water. It is also relatively inexpensive and easy to synthesize. However, one limitation is that it can be toxic to cells at high concentrations. Therefore, careful dosing and monitoring are required when using hexaamminecobalt(II) in cell culture experiments.
Direcciones Futuras
There are several future directions for research on hexaamminecobalt(II). One area of interest is the development of new catalytic applications for this compound. Another area of research is the study of its interaction with biological molecules, such as proteins and nucleic acids. In addition, the potential use of hexaamminecobalt(II) as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders, is also an area of interest for future research.
Conclusion
In conclusion, hexaamminecobalt(II) is a highly stable and versatile compound that has a wide range of applications in scientific research. Its unique properties make it an attractive compound for use in various fields, including biochemistry, pharmacology, and materials science. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of hexaamminecobalt(II).
Métodos De Síntesis
Hexaamminecobalt(II) can be synthesized by the reaction of cobalt(II) chloride with excess ammonia in the presence of a reducing agent, such as sodium borohydride. The reaction is carried out under an inert atmosphere of nitrogen or argon to prevent oxidation of the cobalt ion. The resulting product is a purple-colored crystalline solid that is highly soluble in water.
Propiedades
Número CAS |
15365-75-0 |
|---|---|
Nombre del producto |
hexaamminecobalt(II) |
Fórmula molecular |
CoH12N6-4 |
Peso molecular |
155.07 g/mol |
Nombre IUPAC |
azanide;cobalt(2+) |
InChI |
InChI=1S/Co.6H2N/h;6*1H2/q+2;6*-1 |
Clave InChI |
WSRCQWPVBBOVSM-UHFFFAOYSA-N |
SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+2] |
SMILES canónico |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+2] |
Números CAS relacionados |
55494-92-3 (phosphate[1:1]) |
Sinónimos |
Co-hexammine cation cobalt hexammine hexaamminecobalt(II) hexaamminecobalt(II) nitrate (1:1) hexaamminecobalt(II) phosphate (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



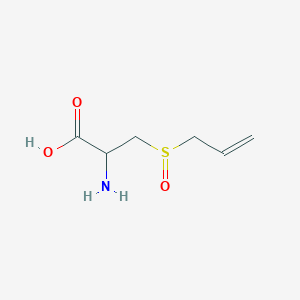
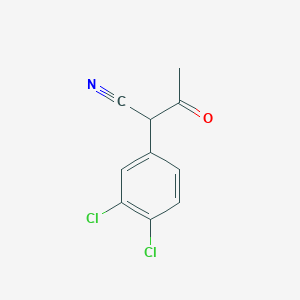
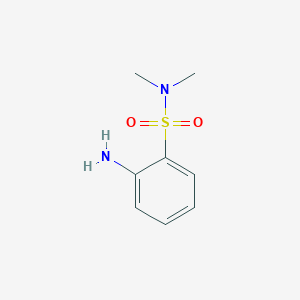
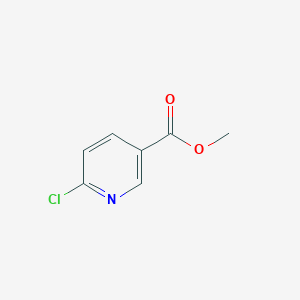
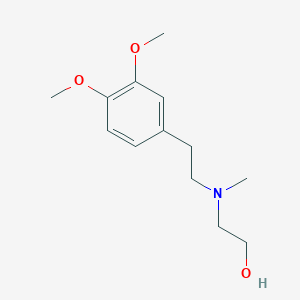
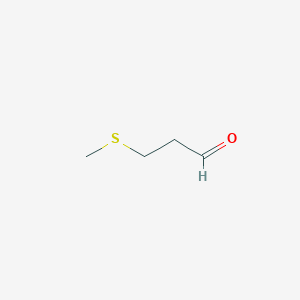
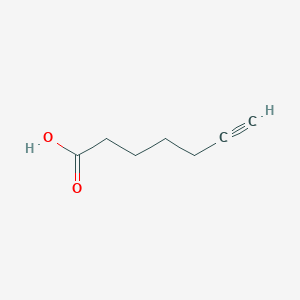
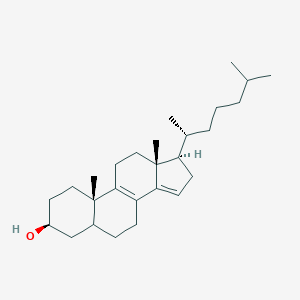
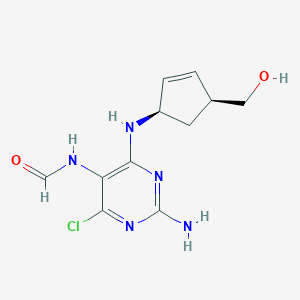
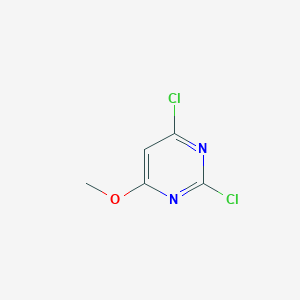
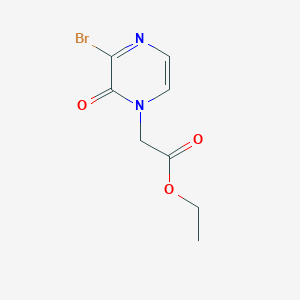
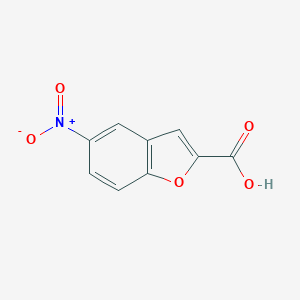
![(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B105717.png)
